4-Chloro-3-iodobenzoic acid
Overview
Description
4-Chloro-3-iodobenzoic acid, also known as 4-chloro-3-iodobenzoate and 4-CIBA, is an organic compound with the molecular formula C7H4ClIO2. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. This compound is used in a variety of scientific applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals and dyes, and as a catalyst in the production of polymers. In addition, 4-CIBA has been studied for its potential use in biochemistry and physiology.
Scientific Research Applications
Thermodynamic Properties
- Studies on iodobenzoic acids, including 4-iodobenzoic acid, have focused on their thermodynamic properties. Research has been conducted on their sublimation enthalpies, vapor pressures, enthalpies of fusion, and triple point temperatures. These studies are crucial for understanding the chemical properties and behavior of 4-iodobenzoic acid under different conditions (Tan & Sabbah, 1994).
Crystal Structure and Noncovalent Interactions
- The crystal structures of compounds involving iodobenzoic acids have been analyzed, highlighting specific noncovalent interactions. These structures provide insights into the molecular assembly and potential applications in materials science (Bondarenko & Adonin, 2021).
Environmental Degradation Studies
- Environmental degradation studies have examined the metabolic pathways of halobenzoates, including 4-iodobenzoic acid. These studies are significant for understanding the environmental impact and biodegradation processes of these compounds (van den Tweel, Kok, & de Bont, 1987).
Halogen Bonding in Molecular Design
- Research into halogen bonding, involving compounds like 4-iodobenzoic acid, has been conducted to understand their role in molecular design and assembly. These studies are crucial for the development of new materials and pharmaceuticals (Pigge, Vangala, & Swenson, 2006).
Photodecomposition Studies
- Photodecomposition studies of chlorobenzoic acids have implications for understanding the environmental behavior and potential degradation pathways of 4-iodobenzoic acid (Crosby & Leitis, 1969).
Synthesis of Heterocyclic Scaffolds
- 4-Chloro-3-iodobenzoic acid has been utilized as a building block in the synthesis of various heterocyclic scaffolds, playing a key role in the development of new pharmaceuticals and organic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).
Applications in Organic Solar Cells
- 4-Iodobenzoic acid derivatives have been studied for their application in enhancing the conductivity of materials used in organic solar cells, contributing to the development of more efficient renewable energy technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).
Plant Growth and Antioxidant Activity
- Studies on iodobenzoates, including 4-iodobenzoic acid, have explored their effects on plant growth, development, and antioxidant activity. This research provides insights into agricultural applications and the enhancement of plant health (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Mechanism of Action
Target of Action
It is known that halogenated benzoic acids, such as 4-chloro-3-iodobenzoic acid, are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
It is known that iodobenzoic acids can be considered as iodinated derivatives of benzoic acid . They consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . This structure may allow this compound to interact with its targets in a specific manner.
Biochemical Pathways
It is known that halogenated benzoic acids are often used in proteomics research , suggesting that they may play a role in protein-related biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound can be readily absorbed and distributed in the body, potentially influencing its bioavailability.
Result of Action
Given its use in proteomics research , it may influence protein structures or functions, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, it is sensitive to light, suggesting that exposure to light could potentially affect its efficacy .
properties
IUPAC Name |
4-chloro-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRURVZKYHGDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373973 | |
Record name | 4-chloro-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42860-04-8 | |
Record name | 4-Chloro-3-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42860-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-iodobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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